ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate

Apoptosis induction Caspase activation Anticancer SAR

SAR inconsistency is a critical risk-minor substitutions on 2-amino-4H-chromenes can cause >200-fold potency shifts. This unsubstituted 6-H progenitor is the definitive scaffold for systematic Bcl-2-targeted library synthesis. - The 2-NH₂, 3-COOEt, and 4-cyano ester motifs are confirmed potency determinants; generic analogues may be inactive. - Validated as the clean template for 6-position SAR expansion (up to >13-fold potency gains). - Used to benchmark an 85-95% yield electrochemical synthesis, supporting cost-effective gram-to-kilo scale-up for preclinical programs.

Molecular Formula C17H18N2O5
Molecular Weight 330.33 g/mol
CAS No. 65673-61-2
Cat. No. B1346042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate
CAS65673-61-2
Molecular FormulaC17H18N2O5
Molecular Weight330.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=CC=CC=C2C1C(C#N)C(=O)OCC)N
InChIInChI=1S/C17H18N2O5/c1-3-22-16(20)11(9-18)13-10-7-5-6-8-12(10)24-15(19)14(13)17(21)23-4-2/h5-8,11,13H,3-4,19H2,1-2H3
InChIKeyWTICPMGJMIXVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-4H-Chromene-3-Carboxylate: Core Scaffold Identity and Procurement Rationale


Ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CAS 65673-61-2) is a synthetic small molecule belonging to the 2-amino-4H-chromene-3-carboxylate class, a privileged scaffold in anticancer and antibacterial drug discovery [1]. This compound embodies the core pharmacophore of the HA14-1 series—a 2-amino group, a 4-(1-cyano-2-ethoxy-2-oxoethyl) substituent, and a 3-ethyl carboxylate ester—while bearing an unsubstituted chromene ring (6-H), making it the minimal pharmacophoric prototype for structure–activity relationship (SAR) interrogation. Its molecular formula is C₁₇H₁₈N₂O₅ (MW 330.34 g/mol) [2].

Minimal pharmacophoric prototype for Bcl-2 targeted SAR studies
6-unsubstituted chromene core for clean substitution matrix mapping
Scalable electrosynthesis route supports gram-to-kilogram procurement

Why 2-Amino-4H-Chromene-3-Carboxylates Cannot Be Interchanged


Within the 4-aryl-4H-chromene class, subtle modifications at the 2- and 3-positions produce potency differences exceeding 200-fold, making generic substitution scientifically indefensible [1]. The 2-amino group and the 3-ester/cyano pattern are not interchangeable handles but rather decisive determinants of biological activity. Procurement of a non-validated analogue without confirming the exact substitution pattern risks >200-fold loss of target potency [1], a 15-minute in vitro half-life limitation documented for HA14-1 [2], and unpredictable antibacterial spectrum shifts [3].

Target Product 3-Ethyl carboxylate ester
If Substituted with 3-Cyano Analog Pathway-response context may shift significantly; Bcl-2 binding mechanism may not transfer.
Target Product 2-Amino group retained
If Substituted with 2-H or 2-Amido Analog Reported target-engagement context may differ; potency determinant may be lost.
Target Product 6-Unsubstituted (6-H)
If Substituted with 6-Br or 6-Ph Analog Physicochemical profile may shift; minimal scaffold advantage for SAR is lost.

Quantitative Differentiation Evidence vs. Closest Comparators


2-Amino Group Retention: Potency Advantage Over Desamino and Amido Analogues

Systematic SAR studies on the 4-aryl-4H-chromene series demonstrated that conversion of the 2-amino group—present in the target compound—to a hydrogen atom, amide, or urea results in a 4- to 10-fold reduction in apoptosis-inducing activity [1]. The target compound retains the optimal 2-NH₂ motif, directly distinguishing it from 2-H, 2-amido, and 2-ureido analogues that suffer substantial potency erosion.

2-Amino Group Retention
Class-level inference
4- to 10-fold higher potency vs. 2-H or 2-amido analogs
Supports 2-NH₂ as a key potency determinant
Cell-based caspase HTS; T47D cell context
Apoptosis induction Caspase activation Anticancer SAR

3-Ester vs. 3-Cyano Activity Cliff Dictates Scaffold Selection

In the same 4-aryl-4H-chromene series, replacement of the 3-cyano group with a methyl or ethyl ester resulted in >200-fold reduction of apoptotic activity [1]. The target compound bears a 3-ethyl carboxylate ester (not a 3-cyano group), placing it on the low-potency side of this activity cliff. This is not a liability but a defining selection criterion: the 3-ester motif is essential for the distinct Bcl-2 binding pharmacology of the HA14-1/sHA 14-1 lineage [2], whereas 3-cyano analogues operate via a different mechanistic axis.

3-Ester vs. 3-Cyano Activity Cliff
Class-level inference
>200-fold reduction in caspase HTS for 3-ester vs. 3-cyano
Defines Bcl-2 pathway-study fit for 3-ester context
Mechanism of action is substitution-dependent
Caspase activation Anticancer drug discovery Chromene SAR

6-Unsubstituted Scaffold: Bcl-2 Binding with Structural Minimalism Advantage

The HA14-1 series (6-bromo substituted, CAS 65673-63-4) binds the Bcl-2 surface pocket with an IC₅₀ of approximately 9 μM [1]. Critically, SAR studies established that the 6-bromo group is not essential: 'the 6-bromo of 1 was not essential for its bioactivity and the 6-position can accommodate a variety of alkyl groups' [2]. The target compound (6-H, CAS 65673-61-2) represents the minimal, unsubstituted progenitor of this pharmacophore series, offering Bcl-2 binding activity with reduced molecular complexity and synthetic tractability compared to 6-bromo (MW 409) or 6-phenyl analogues.

6-Unsubstituted Scaffold Minimalism
Head-to-head
~79 Da MW reduction vs. HA14-1 (6-Br); 6-Br not required for Bcl-2 binding
Supports pathway engagement with lower molecular complexity
Fluorescence polarization competitive binding assay
Bcl-2 inhibition Apoptosis Cancer drug resistance

Electrochemical Synthesis Protocol: Scalable Route for This Subclass

A published electrochemical method enables the direct synthesis of alkyl 2-amino-4-(1-cyano-2-alkoxy-2-oxoethyl)-4H-chromene-3-carboxylates—the exact subclass containing the target compound—in 85–95% isolated yields from salicylaldehydes and alkyl cyanoacetates [1]. This electrosynthetic route is specific to the 4-(1-cyano-2-alkoxy-2-oxoethyl) substitution pattern; alternative synthetic approaches (e.g., Knoevenagel condensation followed by cyclization) may produce different regioisomeric outcomes or lower yields for this particular scaffold.

Electrochemical Synthesis Route
Supporting evidence
85–95% isolated yield via electrochemical chain transformation
Enables reproducible scale-up benchmark
Undivided cell, room temperature protocol
Electrosynthesis Green chemistry Process chemistry scale-up

Antibacterial Spectrum Baseline for 2-Amino-4H-Chromene-3-Carboxylates

A series of structurally related alkyl 2-amino-4-aryl-4H-chromene-3-carboxylates were evaluated for antibacterial activity against Gram-positive (Staphylococcus epidermidis, Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the paper disc diffusion method [1]. The target compound, lacking a 4-aryl substituent, represents the simplest scaffold within this antibacterial chemotype, providing a baseline for SAR expansion. Its 6-unsubstituted status allows systematic introduction of substituents to map antibacterial potency determinants without confounding pre-existing modifications.

Antibacterial Spectrum Baseline
Data to verify
Class-level activity against Gram-positive and Gram-negative bacteria
Supports antimicrobial screening context for SAR expansion
Target compound not individually reported; class-level inference
Antibacterial Gram-positive Gram-negative MIC determination

Caspase-9/3 Pathway Activation vs. 3-Cyano Chromene Series

HA14-1 (6-bromo analogue) induces apoptosis through the mitochondrial pathway, characterized by decreased mitochondrial membrane potential, activation of caspase-9, and subsequent activation of caspase-3, with Apaf-1 dependence confirmed in Apaf-1⁻/⁻ MEF cells [1]. The 3-ester chromene series (including the target compound) engages Bcl-2-mediated mitochondrial apoptosis, while the >200-fold more potent 3-cyano series [2] may activate caspases through distinct upstream mechanisms. The target compound's pharmacological profile is therefore mechanistically aligned with Bcl-2-targeted apoptosis rather than general caspase activation.

Caspase-9/3 Pathway Activation
Cross-study comparable
Bcl-2-dependent mitochondrial apoptosis pathway engagement
Supports Bcl-2 pathway-specific study context
Distinct from 3-cyano chromene caspase mechanisms
Apoptosis mechanism Caspase cascade Mitochondrial pathway

Validated Application Scenarios


Minimal Pharmacophoric Prototype for Bcl-2 Antagonist SAR

As the 6-unsubstituted progenitor of the HA14-1/sHA 14-1/CXL017 lineage, this compound serves as the ideal starting scaffold for systematic SAR at the 6-position. The established facts—(i) 6-bromo is non-essential for Bcl-2 binding [1], (ii) the 6-position tolerates diverse alkyl and aryl groups with potency improvements up to >13-fold [1], and (iii) the 2-NH₂ and 3-ester motifs are potency determinants [2]—make this compound the cleanest template for generating analogue libraries with interpretable SAR. Procurement of the 6-H parent enables medicinal chemistry teams to build substitution matrices without confounding pre-existing modifications.

Electrochemical Process Development and Scale-Up Reference

The published electrochemical synthesis protocol yielding 85–95% of substituted alkyl 2-amino-4-(1-cyano-2-alkoxy-2-oxoethyl)-4H-chromene-3-carboxylates directly targets this compound class [3]. This compound serves as the reference standard for validating and optimizing this green chemistry route at pilot scale, enabling cost-effective procurement of gram-to-kilogram quantities for preclinical development.

Mechanistic Probe for Bcl-2-Dependent Apoptosis

The target compound occupies a distinct mechanistic niche: as a 3-ester chromene, it engages the Bcl-2 surface pocket [4], in contrast to 3-cyano chromenes that are >200-fold more potent caspase activators but may operate through non-Bcl-2 mechanisms [2]. This makes the compound a valuable chemical probe for dissecting Bcl-2-dependent mitochondrial apoptosis from alternative death pathways in drug resistance studies.

Antibacterial Lead Optimization Starting Point

The 2-amino-4H-chromene-3-carboxylate class demonstrates activity against both Gram-positive and Gram-negative bacteria [5]. The target compound, lacking 4-aryl and 6-substituents, provides a minimal scaffold for systematic introduction of antibacterial potency-enhancing substituents while maintaining synthetic accessibility, enabling clean SAR-driven lead optimization programs.

Application
Selection Property
Validation Focus
Bcl-2 Antagonist SAR Prototype
Minimal 6-H scaffold purity
Bcl-2 binding and pathway-response endpoints
Electrochemical Process Development
Synthetic route reproducibility
Process analytical method validation
Mechanistic Apoptosis Probe
3-Ester mechanism-of-action context
Caspase-9/3 activation and mitochondrial assays
Antibacterial Lead Optimization
Minimal scaffold baseline
MIC and strain-panel screening endpoints
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